![molecular formula C21H22N2O5 B2508819 2-[2-(2-甲氧基乙基)-1-氧代异喹啉-5-基]氧基-N-(2-甲氧基苯基)乙酰胺 CAS No. 898411-75-1](/img/structure/B2508819.png)

2-[2-(2-甲氧基乙基)-1-氧代异喹啉-5-基]氧基-N-(2-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

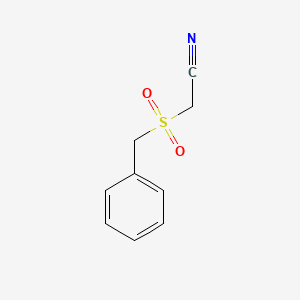

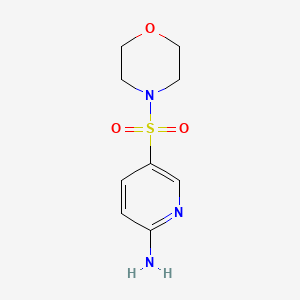

The compound 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related isoquinoline derivatives is described in the first paper, where (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides are synthesized from 2-vinylbenzonitrile derivatives . The process involves a key iodine-mediated 6-endo cyclization step. This method could potentially be adapted for the synthesis of 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide by modifying the starting materials and reaction conditions to introduce the methoxy groups and the specific acetamide moiety.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen-containing heterocyclic core, which is a common feature in many biologically active compounds. The presence of substituents, such as methoxy groups, can significantly influence the molecule's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can be influenced by the substituents present on the ring system. In the case of the compound , the methoxy groups may affect its reactivity in electrophilic aromatic substitution reactions. Additionally, the acetamide moiety could be involved in reactions typical for carboxylic acid derivatives, such as nucleophilic acyl substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of methoxy groups, which can engage in hydrogen bonding. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the isoquinoline ring system and the electronic effects of the substituents .

In the second paper, the synthesis of quinazolinone derivatives with potential anti-cancer activity is discussed . These compounds are structurally distinct from the compound of interest but share some common features, such as the presence of an amide group and aromatic systems. The synthesis methods described, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling, could provide insights into potential synthetic routes for related compounds.

Relevant Case Studies

Although the provided papers do not include case studies directly related to the compound of interest, the second paper does discuss the evaluation of cytotoxic activity against cancer cell lines . This suggests that similar isoquinoline derivatives could be evaluated for their biological activity in a comparable manner, providing a potential case study for the compound .

科学研究应用

结构方面和性质

研究深入探讨了含酰胺的异喹啉衍生物的结构方面,重点关注它们与无机酸的相互作用以及凝胶和结晶固体的形成。这些研究提供了对类似化合物的分子结构和材料科学与药物中的潜在应用的见解。例如,观察到某些衍生物形成具有增强荧光发射的配合物,表明在生物成像和传感器中的应用 (A. Karmakar, R. Sarma, J. Baruah, 2007).

抗肿瘤活性

合成了甲氧基-吲哚[2,1‐a]异喹啉及其衍生物并测试了其细胞抑制活性,证明了对特定癌细胞系中细胞增殖的显著抑制作用。这些发现表明此类化合物在开发新的抗癌疗法中的潜力 (R. Ambros, S. Angerer, W. Wiegrebe, 1988).

骨关节炎中的药理抑制作用

一项特定研究确定了一种靶向 MMP 和 ADAMTS 酶的化合物,这些酶在骨关节炎的进展中起关键作用。该化合物证明了减弱软骨肉瘤细胞中基质降解酶表达的能力,表明了早期骨关节炎管理的潜在治疗途径 (J. Inagaki, Airi Nakano, O. Hatipoglu, et al., 2022).

环境降解研究

研究表明,包括与查询结构相关的化合物在内的氯乙酰胺除草剂在水中的光降解过程受土壤矿物质和 pH 条件的影响。这对于了解类似化合物的环境归宿和潜在污染缓解策略至关重要 (R. Mathew, Shahamat U. Khan, 1996).

属性

IUPAC Name |

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-26-13-12-23-11-10-15-16(21(23)25)6-5-9-18(15)28-14-20(24)22-17-7-3-4-8-19(17)27-2/h3-11H,12-14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFYFKYLOWAEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)

![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)